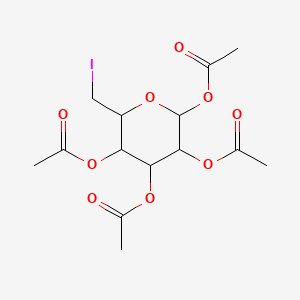
CID 85588092
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beryllium, compd. with niobium (2:1) is a chemical compound consisting of beryllium and niobium in a 2:1 ratio. Beryllium is a lightweight metal known for its high stiffness, high melting point, and low density. Niobium, on the other hand, is a transition metal known for its superconducting properties and resistance to corrosion. The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of beryllium, compd. with niobium (2:1) typically involves the direct combination of beryllium and niobium metals under high-temperature conditions. One common method is the reduction of niobium pentachloride (NbCl5) with beryllium metal in a high-temperature furnace. The reaction is carried out in an inert atmosphere to prevent oxidation:
2 Be+NbCl5→Be2Nb+5 Cl2
Industrial Production Methods
Industrial production of beryllium, compd. with niobium (2:1) often involves the use of advanced metallurgical techniques such as vacuum arc melting or electron beam melting. These methods ensure the purity and homogeneity of the final product. The metals are melted together in a vacuum or inert atmosphere to prevent contamination and oxidation.
Analyse Des Réactions Chimiques
Types of Reactions
Beryllium, compd. with niobium (2:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form beryllium oxide (BeO) and niobium oxide (Nb2O5).
Reduction: It can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions where one of the elements is replaced by another metal.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in an inert solvent like tetrahydrofuran (THF).
Substitution: Other metal halides or organometallic compounds under controlled conditions.
Major Products Formed
Oxidation: Beryllium oxide (BeO) and niobium oxide (Nb2O5).
Reduction: Elemental beryllium and niobium.
Substitution: New metal compounds depending on the substituting metal.
Applications De Recherche Scientifique
Beryllium, compd. with niobium (2:1) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other beryllium and niobium compounds.
Medicine: Studied for its potential use in medical imaging and diagnostic tools due to its unique properties.
Mécanisme D'action
The mechanism of action of beryllium, compd. with niobium (2:1) involves its interaction with various molecular targets and pathways. In biological systems, beryllium can bind to proteins and enzymes, altering their function and potentially leading to immune responses . Niobium, due to its superconducting properties, can influence electronic pathways and is used in applications requiring high electrical conductivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Beryllium oxide (BeO): Known for its high thermal conductivity and electrical resistivity.
Niobium oxide (Nb2O5): Used in catalysts and electronic devices.
Beryllium copper alloys: Known for their high strength and non-magnetic properties.
Uniqueness
Beryllium, compd. with niobium (2:1) is unique due to its combination of lightweight, high strength, and superconducting properties. This makes it valuable in specialized applications where these properties are critical, such as in aerospace and advanced electronics .
Propriétés
Formule moléculaire |
Be2Nb |
|---|---|
Poids moléculaire |
110.93074 g/mol |
InChI |
InChI=1S/2Be.Nb |
Clé InChI |
HBEXJWGVDCSQCP-UHFFFAOYSA-N |
SMILES canonique |
[Be].[Be].[Nb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-[2,2-bis(7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl)ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate](/img/structure/B12101654.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B12101656.png)
![8-Methylbicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B12101659.png)




![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12101699.png)

